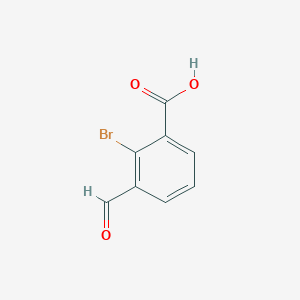

2-Bromo-3-formylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

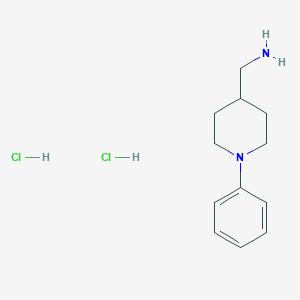

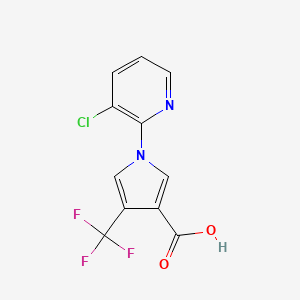

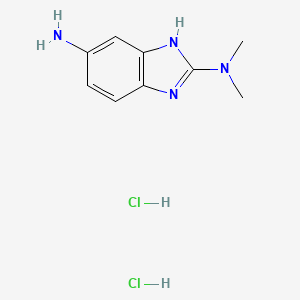

2-Bromo-3-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance and is typically stored at ambient temperature or in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-formylbenzoic acid is1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-3-formylbenzoic acid is a solid substance . It is typically stored at ambient temperature or in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Isoindolobenzoxazinones : 2-Formylbenzoic acids, including 2-bromo-3-formylbenzoic acid, are used in single-stage reactions to synthesize novel series of isomeric isoindolobenzoxazinones, a type of heterocyclic compound. X-ray analysis helps to study the molecular structure of these compounds (Gromachevskaya et al., 2010).

Synthesis of Functionalized Isoindolinones

- Palladium-Catalyzed Carbonylation : Various 2-bromoanilines undergo palladium-catalyzed carbonylation with 2-formylbenzoic acid, leading to the synthesis of functionalized isoindolinones. This method is highlighted for its versatility and efficiency in producing these compounds (Natte et al., 2014).

Scale-Up Synthesis

- Efficient Scale-Up Synthesis : The compound demonstrates potential in the scale-up synthesis of biologically important compounds, showcasing its relevance in industrial chemistry and pharmaceutical research (Seto et al., 2019).

Molecular Recognition Study

- Supramolecular Assemblies : It's used in molecular recognition studies, particularly in the syntheses and structural analysis of molecular adducts with N-donor compounds. This explores the interactions between various functional groups in a molecular context (Varughese & Pedireddi, 2006).

Synthesis of Heterocyclic Compounds

- Enantioenriched Derivatives : Transformations of 2-formylbenzoic acid, a category to which 2-bromo-3-formylbenzoic acid belongs, provide direct access to a range of heterocyclic organic compounds like phthalides and isoindolinones, important in various chemical and pharmaceutical applications (Niedek et al., 2016).

Solid-State NMR Study

- Characterization of Acylbenzoic Acids : The compound is also significant in the solid-state 17O NMR characterization of acylbenzoic acids, aiding in the understanding of the structural aspects of these acids in the solid state (Kong, Dai, & Wu, 2017).

Synthesis of Phosphonate Derivatives

- Phosphonate Phthalides Synthesis : It is utilized in reactions to synthesize 3-phosphonate phthalides, showcasing its applicability in the creation of specialized chemical compounds (Zhang, Kim, & Jang, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-3-formylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVNRCZTFKBHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-formylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1383415.png)

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)